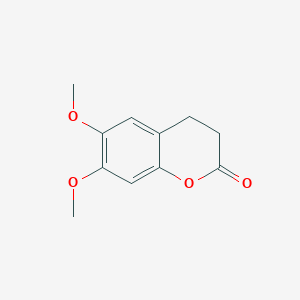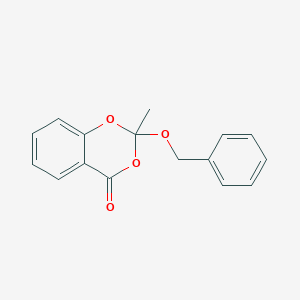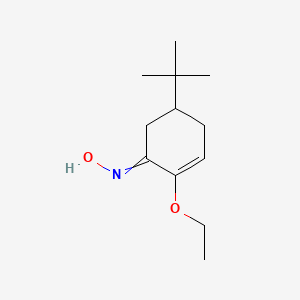![molecular formula C15H17N3O3 B14635232 N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea CAS No. 57191-22-7](/img/structure/B14635232.png)
N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a methoxypyridinyl group attached to a phenyl ring, which is further connected to a dimethylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea typically involves a multi-step process. One common method starts with the preparation of 6-methoxypyridin-2-ol, which is then reacted with 4-fluoronitrobenzene under basic conditions to form 4-(6-methoxypyridin-2-yloxy)nitrobenzene. The nitro group is subsequently reduced to an amine, followed by the reaction with dimethylcarbamoyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(6-hydroxypyridin-2-yloxy)phenyl-N,N-dimethylurea.
Reduction: Formation of 4-(6-methoxypyridin-2-yloxy)aniline.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea involves its interaction with specific molecular targets. The methoxypyridinyl group can bind to active sites of enzymes, inhibiting their activity. The phenyl ring and dimethylurea moiety contribute to the compound’s overall binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N- {4- [ (3-cyano-4-methoxypyridin-2-yl)oxy]phenyl}acetamide: Similar structure with a cyano group instead of a dimethylurea moiety.
N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl): Contains a pyrimidinyl group instead of a pyridinyl group.
Uniqueness
N’-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the methoxypyridinyl group enhances its binding affinity to biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
57191-22-7 |
|---|---|
Fórmula molecular |
C15H17N3O3 |
Peso molecular |
287.31 g/mol |
Nombre IUPAC |
3-[4-(6-methoxypyridin-2-yl)oxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C15H17N3O3/c1-18(2)15(19)16-11-7-9-12(10-8-11)21-14-6-4-5-13(17-14)20-3/h4-10H,1-3H3,(H,16,19) |
Clave InChI |
BHONZVWNKVFWAQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)NC1=CC=C(C=C1)OC2=CC=CC(=N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)




![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14635203.png)

![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)





